molecular formula C15H19BN2O3 B2392760 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole CAS No. 2096332-04-4

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole

Cat. No.: B2392760
CAS No.: 2096332-04-4
M. Wt: 286.14
InChI Key: VWWVDDVLBIJVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a boronic ester, which is a key component in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process called transmetalation .

Pharmacokinetics

They are known to undergo accelerated hydrolysis at physiological pH , which could impact their bioavailability.

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters is known to be dependent on the pH of the environment . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole typically involves the formation of the boronic ester from the corresponding boronic acid. The process generally includes the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as washing and drying .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Boronic Acids: Formed from hydrolysis.

    Deboronated Products: Formed from protodeboronation .

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWVDDVLBIJVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.